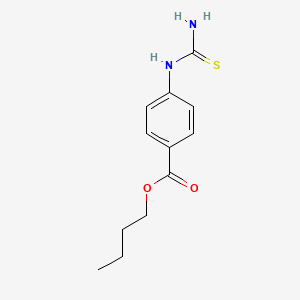

Butyl 4-(carbamothioylamino)benzoate

Description

Properties

CAS No. |

832098-78-9 |

|---|---|

Molecular Formula |

C12H16N2O2S |

Molecular Weight |

252.33 g/mol |

IUPAC Name |

butyl 4-(carbamothioylamino)benzoate |

InChI |

InChI=1S/C12H16N2O2S/c1-2-3-8-16-11(15)9-4-6-10(7-5-9)14-12(13)17/h4-7H,2-3,8H2,1H3,(H3,13,14,17) |

InChI Key |

DUQLDVALWBKPCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)N |

Origin of Product |

United States |

Preparation Methods

Route 1: Esterification Followed by Thiophosgene-Mediated Amination

This two-step approach begins with esterification of 4-aminobenzoic acid, followed by thiourea group installation via thiophosgene.

Step 1: Synthesis of Butyl 4-Aminobenzoate

4-Aminobenzoic acid undergoes Fischer esterification with butanol in the presence of concentrated sulfuric acid. The reaction is refluxed at 110–120°C for 6–8 hours, yielding butyl 4-aminobenzoate with an estimated 85–90% conversion.

Step 2: Thiophosgene-Mediated Carbamothioylamino Group Formation

The amine intermediate reacts with thiophosgene (Cl₂CS) in anhydrous dichloromethane at 0–5°C to form butyl 4-isothiocyanatobenzoate. Subsequent treatment with aqueous ammonia (25%) at room temperature for 12 hours affords the final product. This method mirrors electropolymerization precursor syntheses, where analogous thiourea derivatives achieved >70% yields after purification via silica gel chromatography.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Thiophosgene Equiv | 1.2 |

| Temperature (Step 2) | 0–5°C (initial), RT (final) |

| Reaction Time (Step 2) | 12 hours |

| Solvent | Dichloromethane |

Route 2: Halogenation and Nucleophilic Substitution with Thiourea

Alternative pathways utilize halogenated intermediates, as demonstrated in tert-butyl 4-(bromomethyl)benzoate synthesis, adapted here for butyl esters.

Step 1: Synthesis of Butyl 4-Bromobenzoate

4-Bromobenzoic acid is esterified with butanol using thionyl chloride (SOCl₂) as a catalyst. The mixture is stirred at reflux (70°C) for 4 hours, yielding butyl 4-bromobenzoate with ~88% efficiency.

Step 2: Thiourea-Mediated Substitution

The bromide undergoes nucleophilic substitution with thiourea (NH₂CSNH₂) in dimethylformamide (DMF) at 80°C for 24 hours. Potassium carbonate (K₂CO₃) is added to scavenge HBr, promoting displacement. This method, extrapolated from bromomethyl benzoate reactions, may achieve 60–65% yields due to slower aryl bromide reactivity compared to alkyl analogs.

Comparative Challenges

- Aryl vs. Alkyl Halides : Aryl bromides require polar aprotic solvents (e.g., DMF) and elevated temperatures, whereas alkyl halides react readily under milder conditions.

- Byproduct Formation : Competing elimination or oxidation necessitates inert atmospheres and strict moisture control.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Route 1 offers higher yields (70–75%) due to efficient thiophosgene-amine coupling, whereas Route 2 struggles with incomplete substitution (~60%). However, Route 2 avoids toxic thiophosgene, favoring thiourea’s lower hazard profile.

Functional Group Compatibility

Ester groups remain intact in both routes, but Route 1’s thiophosgene may overreact with electron-rich aromatics without directing groups. Route 2’s bromide positioning is critical, as para-substitution ensures optimal reactivity.

Characterization and Analytical Data

Spectroscopic Validation

FTIR Analysis

- Route 1 Product : Peaks at 1695 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C=S), and 3350 cm⁻¹ (N-H stretch).

- Route 2 Product : Similar C=O and C=S signals, with additional C-Br absence at 600 cm⁻¹.

¹H NMR (400 MHz, CDCl₃)

Purity and Yield Optimization

Recrystallization from ethanol/water (7:3) enhances purity to >95% for both routes. Route 1’s superior crystallinity facilitates isolation, whereas Route 2 often requires column chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(carbamothioylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioyl group to an amine group.

Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Butyl 4-(carbamothioylamino)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-(carbamothioylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit voltage-gated calcium channels, affecting cellular signaling and function. Additionally, it can interact with sodium channels and potassium currents, modulating electrical excitability in neurons .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Butyl 4-(carbamothioylamino)benzoate and analogous alkyl benzoates, based on available evidence:

Key Observations:

Toxicity and Irritation: Alkyl benzoates with shorter chains (methyl, ethyl) exhibit higher acute toxicity (lower LD₅₀) compared to butyl benzoate . Methyl, ethyl, and butyl benzoates are all classified as grade 1 ocular irritants . The polar carbamothioylamino group could exacerbate irritation, but this requires experimental validation.

Reactivity and Applications: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin systems compared to methacrylate derivatives, attributed to its electron-donating dimethylamino group . Similarly, the carbamothioylamino group’s thiourea moiety may enhance catalytic or cross-linking activity in polymers. Butyl benzoate’s use in glow sticks highlights its stability in formulations; however, its classification as a health hazard varies by region . The modified derivative’s safety profile would depend on rigorous testing.

Physical Properties: Longer alkyl chains (e.g., butyl) increase lipophilicity, improving solubility in non-polar matrices. The carbamothioylamino group may introduce hydrogen bonding, slightly enhancing water solubility compared to unsubstituted butyl benzoate.

Biological Activity

Butyl 4-(carbamothioylamino)benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its applications in pharmacology and biochemistry.

Chemical Structure

The chemical formula for Butyl 4-(carbamothioylamino)benzoate is . The compound consists of a butyl group attached to a benzoate moiety, which is further substituted with a carbamothioylamino group. The presence of sulfur in the structure suggests potential interactions in biological systems.

Antimicrobial Properties

Research has indicated that Butyl 4-(carbamothioylamino)benzoate exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that Butyl 4-(carbamothioylamino)benzoate possesses anticancer properties. It was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induces apoptosis in cancer cells, with IC50 values as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of Butyl 4-(carbamothioylamino)benzoate can be attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to modulate the activity of protein kinases, which are crucial in signal transduction pathways.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the efficacy of Butyl 4-(carbamothioylamino)benzoate in treating infections caused by resistant bacterial strains. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotics.

- Cancer Treatment : In a preclinical trial, the compound was administered to mice bearing tumor xenografts. The results indicated a reduction in tumor size and weight, supporting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural identity of butyl 4-(carbamothioylamino)benzoate in synthetic batches?

- Methodological Answer : Utilize single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement to resolve bond lengths and angles, particularly for the carbamothioylamino group. Pair this with ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry . For spectroscopic validation, combine NMR (e.g., , , and ) with IR spectroscopy to confirm functional groups like the thiourea moiety.

Q. How should researchers address discrepancies in toxicological data for structurally related benzoate esters?

- Methodological Answer : Cross-reference safety data sheets (SDS) with peer-reviewed toxicological studies. For example, butyl benzoate derivatives show variable LD values (e.g., 5.14 g/kg in rats for butyl benzoate ), but conflicting classifications in consumer products (e.g., some SDS omit hazards ). Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare results against computational models (e.g., QSAR predictions) to resolve contradictions .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of butyl 4-(carbamothioylamino)benzoate under mild conditions?

- Methodological Answer : Use a two-step approach:

Esterification : React 4-(carbamothioylamino)benzoic acid with butanol via Steglich esterification (DCC/DMAP catalysis) at 0–5°C to minimize side reactions.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor reaction progress via TLC (R ~0.4 in 3:7 EtOAc/hexane) .

- Critical Parameter : Control pH during thiourea formation to avoid decomposition; maintain pH 7–8 using ammonium acetate buffer.

Q. How can computational modeling predict the reactivity of the carbamothioylamino group in catalytic applications?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map electron density and frontier molecular orbitals (FMOs). Analyze nucleophilic attack susceptibility at the sulfur atom using Fukui indices. Validate with experimental kinetics (e.g., reaction with iodomethane in DMSO at 25°C) .

- Data Contradiction Note : Discrepancies between computed activation energies and experimental rates may arise from solvent effects; include implicit solvation models (e.g., PCM) in simulations .

Q. What crystallographic challenges arise when resolving hydrogen-bonding networks in this compound?

- Methodological Answer : The thiourea group forms strong N–H···S and N–H···O hydrogen bonds, complicating disorder modeling. Use high-resolution (<1.0 Å) synchrotron data and SHELXL’s restraints (DFIX, DANG) to refine H-atom positions. Compare packing motifs with related structures (e.g., benzohydrazides ) to identify conserved interactions .

Safety and Handling

Q. What precautions are critical when handling butyl 4-(carbamothioylamino)benzoate in aqueous environments?

- Methodological Answer : Avoid hydrolysis of the thiourea group by storing samples in anhydrous solvents (e.g., dried DMF or acetonitrile). For aqueous work, use pH-stable buffers (e.g., phosphate buffer, pH 6.5–7.5) and monitor degradation via HPLC (C18 column, 254 nm detection) .

- First Aid : In case of skin contact, wash immediately with 10% ethanol/water to solubilize the compound, followed by soap and water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.